molecular formula C18H18ClFN2O3S B2392132 3-chloro-4-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1170577-53-3

3-chloro-4-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No. B2392132
CAS RN: 1170577-53-3
M. Wt: 396.86
InChI Key: VIRDBUWIBWNOOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H18ClFN2O3S and its molecular weight is 396.86. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivative Exploration Research on similar tetrahydroquinoline derivatives has led to the development of novel compounds with significant applications. A study by Cremonesi et al. (2010) discusses the synthesis of tetrahydroquinazoline derivatives through a reaction involving N-(2-Chloromethylphenyl)benzenesulfonamides, showcasing the potential of such chemical structures in creating new chemical entities with possible therapeutic applications (Cremonesi, Croce, & Gallanti, 2010).

Antitumor Activity A significant application of tetrahydroquinoline derivatives bearing the sulfonamide moiety, closely related to the compound , is in the field of cancer research. Alqasoumi et al. (2010) synthesized novel tetrahydroquinoline derivatives and evaluated their in vitro antitumor activity, finding several compounds more potent than the reference drug Doxorubicin. This highlights the potential of such compounds in developing new antitumor agents (Alqasoumi, Al-Taweel, Alafeefy, Ghorab, & Noaman, 2010).

Catalytic Applications Research by Dayan et al. (2013) on ruthenium complexes containing aromatic sulfonamides demonstrates the utility of sulfonamide derivatives in catalysis, particularly in the transfer hydrogenation of acetophenone derivatives. This shows the potential of such chemical structures in industrial and synthetic chemistry applications (Dayan, Kalaycioglu, Daran, Labande, & Poli, 2013).

Molecular Docking and Drug Design Sulfonamide derivatives, similar to the compound of interest, have been explored for their potential in drug design, especially as inhibitors for enzymes like human carbonic anhydrases. Bruno et al. (2017) designed a novel series of benzenesulfonamides to improve selectivity towards druggable isoforms, showcasing the role of these compounds in the development of targeted therapies (Bruno et al., 2017).

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through covalent bonding, hydrogen bonding, or van der waals forces .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its potential reactivity, it could be involved in various biochemical reactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets .

properties

IUPAC Name

3-chloro-4-fluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O3S/c1-2-18(23)22-9-3-4-12-5-6-13(10-17(12)22)21-26(24,25)14-7-8-16(20)15(19)11-14/h5-8,10-11,21H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRDBUWIBWNOOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

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